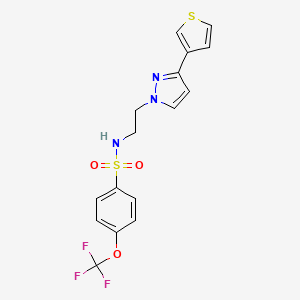
3-(3-Ethynylphenoxy)-1,1,1-trifluoropropan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-Ethynylphenoxy)-1,1,1-trifluoropropan-2-one, also known as EFPT, is a chemical compound that has gained attention in scientific research due to its unique properties. EFPT is a derivative of trifluoromethyl ketone, which is a common building block in organic synthesis. EFPT has been found to have potential applications in various fields, including medicinal chemistry, material science, and catalysis.
Mécanisme D'action
The mechanism of action of 3-(3-Ethynylphenoxy)-1,1,1-trifluoropropan-2-one is not fully understood. However, it has been proposed that 3-(3-Ethynylphenoxy)-1,1,1-trifluoropropan-2-one may exert its anticancer activity through the inhibition of tubulin polymerization, which is essential for cell division. 3-(3-Ethynylphenoxy)-1,1,1-trifluoropropan-2-one may also induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
3-(3-Ethynylphenoxy)-1,1,1-trifluoropropan-2-one has been found to have low toxicity in normal cells and tissues. However, it may cause oxidative stress and DNA damage in cancer cells, leading to cell death. 3-(3-Ethynylphenoxy)-1,1,1-trifluoropropan-2-one has also been shown to inhibit the activity of certain enzymes, such as topoisomerase II and protein kinase C, which are involved in cancer cell growth and survival.
Avantages Et Limitations Des Expériences En Laboratoire
3-(3-Ethynylphenoxy)-1,1,1-trifluoropropan-2-one has several advantages for use in lab experiments. It is relatively easy to synthesize and has low toxicity in normal cells and tissues. 3-(3-Ethynylphenoxy)-1,1,1-trifluoropropan-2-one also exhibits potent anticancer activity against various cancer cell lines. However, 3-(3-Ethynylphenoxy)-1,1,1-trifluoropropan-2-one has some limitations, including its poor solubility in water and its instability under certain conditions.
Orientations Futures
There are several future directions for research on 3-(3-Ethynylphenoxy)-1,1,1-trifluoropropan-2-one. One area of interest is the development of 3-(3-Ethynylphenoxy)-1,1,1-trifluoropropan-2-one analogs with improved anticancer activity and solubility. Another area of research is the investigation of the mechanism of action of 3-(3-Ethynylphenoxy)-1,1,1-trifluoropropan-2-one and its potential use in combination with other anticancer drugs. 3-(3-Ethynylphenoxy)-1,1,1-trifluoropropan-2-one may also have potential applications in material science and catalysis, which could be explored in future studies.
Méthodes De Synthèse
3-(3-Ethynylphenoxy)-1,1,1-trifluoropropan-2-one can be synthesized through a multistep process starting from 3-bromoanisole. The first step involves the reaction of 3-bromoanisole with acetylene to form 3-ethynylanisole. This intermediate is then reacted with trifluoroacetyl chloride in the presence of a base to yield 3-(3-Ethynylphenoxy)-1,1,1-trifluoropropan-2-one.
Applications De Recherche Scientifique
3-(3-Ethynylphenoxy)-1,1,1-trifluoropropan-2-one has been studied for its potential applications in medicinal chemistry. It has been found to exhibit anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. 3-(3-Ethynylphenoxy)-1,1,1-trifluoropropan-2-one has also been shown to inhibit the growth of drug-resistant cancer cells. In addition, 3-(3-Ethynylphenoxy)-1,1,1-trifluoropropan-2-one has been found to have antibacterial and antifungal activity.
Propriétés
IUPAC Name |
3-(3-ethynylphenoxy)-1,1,1-trifluoropropan-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7F3O2/c1-2-8-4-3-5-9(6-8)16-7-10(15)11(12,13)14/h1,3-6H,7H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJTHITFGFRVDLC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC(=CC=C1)OCC(=O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7F3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(4-Methoxyphenyl)formamido]-2-phenylacetic acid](/img/structure/B3003504.png)
![N'-[1-(2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]furan-2-carbohydrazide](/img/structure/B3003505.png)


![2-(2-Methyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl)xanthen-9-one](/img/no-structure.png)

![N-(4-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)thiophene-2-sulfonamide](/img/structure/B3003512.png)
![3-(Propan-2-yl)imidazo[1,5-a]pyridine](/img/structure/B3003513.png)


![1-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)phenyl]cyclobutane-1-carboxylic acid](/img/structure/B3003521.png)
![(2R)-2-[[(2S)-2-aminopropanoyl]amino]propanoic acid;hydrochloride](/img/structure/B3003522.png)
![2-[1-(6-Ethylpyrimidin-4-yl)piperidin-3-yl]-1,3-benzoxazole](/img/structure/B3003524.png)